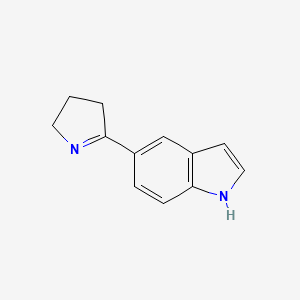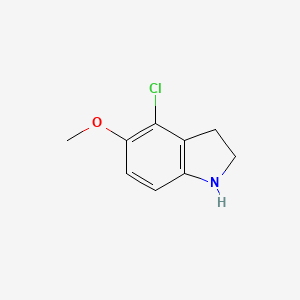
1-Ethoxy-4-ethyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-ethyl-2-methoxybenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, featuring ethoxy, ethyl, and methoxy substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-ethyl-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with ethoxy, ethyl, and methoxy groups. The reaction typically proceeds in two steps:
Methoxylation and Ethoxylation: Methoxy and ethoxy groups can be introduced using methanol (CH3OH) and ethanol (C2H5OH) respectively, in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-ethyl-2-methoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-ethyl-2-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-ethoxy-4-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. The presence of ethoxy, ethyl, and methoxy groups can influence the reactivity and orientation of these reactions.
Molecular Targets and Pathways:
Electrophilic Species: The compound can react with electrophiles such as halogens and nitronium ions.
Pathways: The reactions typically proceed through the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-methoxybenzene: Similar structure but with different positions of the ethoxy and methoxy groups.
Uniqueness: 1-Ethoxy-4-ethyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The combination of ethoxy, ethyl, and methoxy groups provides a distinct set of characteristics that differentiate it from other benzene derivatives.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-ethoxy-4-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
FUXQOPCFSOIUQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


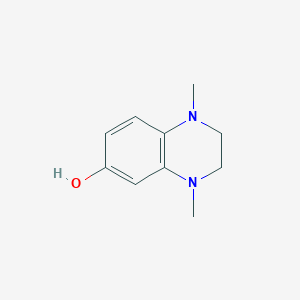
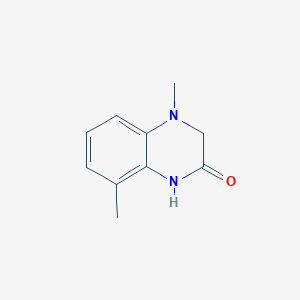

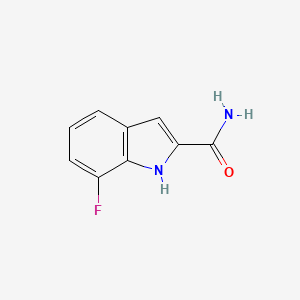


![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)

![2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11910997.png)
